molecular formula C6H4N2 B1444659 3-Ethynylpyridazine CAS No. 1017793-08-6

3-Ethynylpyridazine

Cat. No. B1444659
M. Wt: 104.11 g/mol
InChI Key: HHRXJQNSDKDSKP-UHFFFAOYSA-N
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Description

3-Ethynylpyridazine is an organic nitrogen heterocyclic compound . It is a solid crystal, and its appearance is white to yellow . It is widely used as a reagent and raw material in organic synthesis .


Molecular Structure Analysis

The molecular formula of 3-Ethynylpyridazine is C6H4N2 . It has an average mass of 104.109 Da and a monoisotopic mass of 104.037445 Da .


Physical And Chemical Properties Analysis

3-Ethynylpyridazine has a density of 1.1±0.1 g/cm3, a boiling point of 248.0±13.0 °C at 760 mmHg, and a flash point of 116.8±12.8 °C . It has a molar refractivity of 29.4±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 93.2±5.0 cm3 .

Scientific Research Applications

Anticancer Research

Synthesis and evaluation of derivatives of 3-Ethynylpyridazine have shown potential in cancer research. For instance, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which include 3-Ethynylpyridazine analogues, has revealed significant antitumor activity in mice, highlighting their potential as anticancer agents (Temple et al., 1987).

Analgesic and Anti-Inflammatory Applications

Pyridazine derivatives, including those related to 3-Ethynylpyridazine, have shown promising antinociceptive and anti-inflammatory effects. A specific study on arylpiperazinylalkyl pyridazinones demonstrated significant reduction in various models of pain and inflammation, suggesting potential therapeutic applications (Maione et al., 2020).

Liquid Crystalline and Fluorescence Properties

Oligomers containing Ethynylpyridazine moieties have been synthesized, demonstrating interesting properties such as liquid crystallinity and fluorescence. These characteristics make them valuable for various scientific applications, particularly in materials science (Plé et al., 2008).

Herbicidal Activities

Research into 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, related to 3-Ethynylpyridazine, has shown potential in the development of herbicides. Certain compounds in this class have demonstrated effective herbicidal activities, suggesting their use in agricultural applications (Xu et al., 2008).

Anticonvulsive Properties

Studies on pyridazines, closely related to 3-Ethynylpyridazine, have identified compounds with anticonvulsive properties. This indicates their potential use in treating conditions like epilepsy (Druey et al., 1954).

Multidrug Resistance Research

In the field of cancer treatment, certain pyridazine analogues have been studied for their ability to reverse multidrug resistance in human carcinoma cell lines. This research is crucial for developing more effective chemotherapy drugs (Kamiwatari et al., 1989).

Safety And Hazards

3-Ethynylpyridazine is classified as a hazardous substance. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethynylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXJQNSDKDSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VR Thalladi, M Dabros, A Gehrke, HC Weiss… - Crystal growth & …, 2007 - ACS Publications
… Because the two C−H groups in 2 are chemically distinct, replacing one of them will lead to either compound 4 or 3-ethynylpyridazine. We did not consider 3-ethynylpyridazine, because …
Number of citations: 24 pubs.acs.org
FA Martin, C Baudequin, C Fiol-Petit, M Darabantu… - Tetrahedron, 2014 - Elsevier
… -3-ethynylpyridazine 25 afforded compounds 5 and 6 in moderate yields (63–68%). … mmol) with the 6-n-dibutylamino-3-ethynylpyridazine (0.260 g, 1.123 mmol) gave after purification by …
Number of citations: 16 www.sciencedirect.com
S Gupta - 2014 - dr.library.brocku.ca
… solvent was removed in vacuo and subjected to flash column chromatography (hexane: ethyl acetate, 4:1 to 1:1) to afford 710 mg of 3-ethynylpyridazine (82%) as a white solid which …
Number of citations: 3 dr.library.brocku.ca

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